molecular formula C16H22I2N2 B8654201 1,1'-(Butane-1,4-diyl)bis(4-methylpyridinium) iodide

1,1'-(Butane-1,4-diyl)bis(4-methylpyridinium) iodide

Cat. No. B8654201
M. Wt: 496.17 g/mol
InChI Key: PXVBOXQMEXEIHG-UHFFFAOYSA-L
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Patent
US09133343B2

Procedure details

A mixture of 4-methylpyridine (1.02 g) and 1,4-diiodobutane (1.55 g) in 5 mL of dioxane was refluxed for 8 hours. The obtained salt was precipitated with diethyl ether and filtered. The precipitate was washed with ether and dried under vacuum to provide Compound 5 in 91% yield. This product was used without any further purification. The structure of Compound 5 is given below:
Quantity
1.02 g
Type
reactant
Reaction Step One
Quantity
1.55 g
Type
reactant
Reaction Step One
Quantity
5 mL
Type
solvent
Reaction Step One
Yield
91%

Identifiers

REACTION_CXSMILES
[CH3:1][C:2]1[CH:7]=[CH:6][N:5]=[CH:4][CH:3]=1.[I:8][CH2:9][CH2:10][CH2:11][CH2:12]I>O1CCOCC1>[I-:8].[CH2:9]([N+:5]1[CH:6]=[CH:7][C:2]([CH3:1])=[CH:3][CH:4]=1)[CH2:10][CH2:11][CH2:12][N+:5]1[CH:6]=[CH:7][C:2]([CH3:1])=[CH:3][CH:4]=1.[I-:8] |f:3.4.5|

Inputs

Step One
Name
Quantity
1.02 g
Type
reactant
Smiles
CC1=CC=NC=C1
Name
Quantity
1.55 g
Type
reactant
Smiles
ICCCCI
Name
Quantity
5 mL
Type
solvent
Smiles
O1CCOCC1

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
was refluxed for 8 hours
Duration
8 h
CUSTOM
Type
CUSTOM
Details
The obtained salt was precipitated with diethyl ether
FILTRATION
Type
FILTRATION
Details
filtered
WASH
Type
WASH
Details
The precipitate was washed with ether
CUSTOM
Type
CUSTOM
Details
dried under vacuum

Outcomes

Product
Name
Type
product
Smiles
[I-].C(CCC[N+]1=CC=C(C=C1)C)[N+]1=CC=C(C=C1)C.[I-]
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 91%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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